4-(ethanesulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide
Description
This compound features a benzamide core substituted with an ethanesulfonyl group at the 4-position and a 1,3-thiazole ring at the N-position. Its synthesis involves coupling 4-(ethylsulfonyl)benzoic acid with 2-amino-4-(pyridin-2-yl)thiazole using 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in dichloromethane .
Properties
IUPAC Name |
4-ethylsulfonyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S2/c1-2-29(26,27)19-11-9-16(10-12-19)21(25)24-22-23-20(14-28-22)18-8-7-15-5-3-4-6-17(15)13-18/h7-14H,2-6H2,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDOGJWVTRWFDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(ethanesulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. The general synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution with Tetrahydronaphthalenyl Group: The thiazole ring is then substituted with a tetrahydronaphthalenyl group through a Friedel-Crafts alkylation reaction.
Formation of Benzamide Core: The benzamide core is introduced by reacting the substituted thiazole with benzoyl chloride in the presence of a base.
Introduction of Ethanesulfonyl Group: Finally, the ethanesulfonyl group is introduced through a sulfonation reaction using ethanesulfonyl chloride.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
4-(ethanesulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Scientific Research Applications
4-(ethanesulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features, which may interact with specific biological targets.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a modulator of enzyme activity.
Materials Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Forensic Science: It is used in forensic applications for the detection and quantitation of synthetic cathinones in biological samples.
Mechanism of Action
The mechanism of action of 4-(ethanesulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole ring and benzamide core are crucial for binding to these targets, leading to modulation of their activity. The ethanesulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Comparison with Similar Compounds
Substituent Variations on the Benzamide Core
The ethanesulfonyl group distinguishes this compound from analogs with alternative sulfonamide or electron-withdrawing/donating groups. Key comparisons include:
Key Observations :
Heterocycle Modifications
Replacing the thiazole core with oxadiazole (as in –3) alters electronic properties and hydrogen-bonding capacity:
| Heterocycle | Electronic Effects | Bioactivity Relevance |
|---|---|---|
| Thiazole | Moderate electron deficiency, S-atom | Potential for metal coordination |
| Oxadiazole | Strong electron-withdrawing | Enhanced rigidity; common in kinase inhibitors |
For example, oxadiazole derivatives (e.g., OZE-I, OZE-II) demonstrate antimicrobial activity against Staphylococcus aureus, suggesting that the thiazole-based target compound may require functional group optimization for similar efficacy .
Research Findings and Implications
- Antimicrobial Potential: While the target compound lacks direct activity data, structural parallels to OZE-II (MIC: 8–16 µg/mL against MRSA) suggest sulfonamide-thiazole hybrids warrant further antimicrobial screening .
- SAR Insights : The tetrahydronaphthalene moiety likely enhances hydrophobic interactions in biological targets, as seen in Ca²⁺/calmodulin inhibitors .
Biological Activity
The compound 4-(ethanesulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide is a thiazole-bearing molecule that has garnered attention due to its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound based on existing research findings.
Structural Overview
The compound can be characterized by its unique structural features:
- Ethanesulfonyl group : Contributes to the solubility and potential bioactivity.
- Thiazole moiety : Known for its role in various biological activities.
- Tetrahydronaphthalene : Imparts hydrophobic characteristics that may enhance cellular membrane permeability.
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : Thiazole compounds often interact with cellular targets such as proteins involved in cell cycle regulation and apoptosis. The presence of the thiazole ring in the compound is crucial for its cytotoxic effects against various cancer cell lines.
- Case Studies : In vitro studies have shown that similar thiazole derivatives possess IC50 values in the low micromolar range against several cancer cell lines, indicating potent antiproliferative activity .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HT-29 | 1.61 ± 1.92 | |
| Compound B | Jurkat | < 10 | |
| This compound | TBD | TBD | TBD |
Antimicrobial Activity
Thiazole derivatives have also demonstrated antimicrobial properties:
- Bacterial Inhibition : Compounds structurally similar to the target compound have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
- Research Findings : A study highlighted that thiazole-containing compounds exhibited significant antibacterial activity comparable to standard antibiotics like norfloxacin .
Anticonvulsant Activity
Thiazoles are noted for their anticonvulsant properties:
- Activity Assessment : Compounds with similar structures have been tested for their ability to prevent seizures in animal models. The structure–activity relationship (SAR) indicates that modifications in the thiazole ring can enhance anticonvulsant efficacy .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is heavily influenced by their structural components:
- Electron-donating groups : Increase activity by enhancing interactions with biological targets.
- Hydrophobic regions : Improve membrane permeability and bioavailability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
